Trichotheca-9,12-dien-15-ol

Description

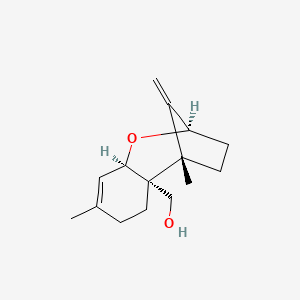

Trichotheca-9,12-dien-15-ol is a trichothecene derivative characterized by a fused tricyclic skeleton with conjugated dienes at positions 9 and 12 and a hydroxyl group at position 15. Trichothecenes are sesquiterpenoid mycotoxins produced by fungi, known for their diverse biological activities, including phytotoxicity and immunosuppression . While the exact biological role of this compound remains less documented, its structural features align with trichothecene analogs that exhibit toxicity through inhibition of protein synthesis in eukaryotic cells. Notably, the absence of an epoxy group at positions 12 and 13 (common in highly toxic trichothecenes like T-2 toxin) may reduce its cytotoxicity compared to epoxidated derivatives .

Properties

CAS No. |

155680-81-2 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

[(1S,2R,7R,9R)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |

InChI |

InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m1/s1 |

InChI Key |

PQBNUDVBMOMLPM-APIJFGDWSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol involves multiple steps, starting from readily available materials. One common method includes the use of geranylgeranyl diphosphate (GGPP) as a precursor, which undergoes cycloisomerization to form the labdane core structure . The reaction conditions typically involve the use of copper(I) iodide (CuI) , paraformaldehyde , and tetrahydrofuran (THF) as solvents .

Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Trichotheca-9,12-dien-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .

Scientific Research Applications

Trichotheca-9,12-dien-15-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trichotheca-9,12-dien-15-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and gene expression , leading to various biological effects . The compound’s structure allows it to interact with cell membranes and proteins , influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Trichotheca-9,12-dien-15-ol

- CAS: Not explicitly provided in evidence, but closely related to 101199-15-9 (de-epoxy derivative) .

- Molecular Formula : Likely C₁₅H₂₂O₃ (inferred from analogs).

- Key Features: Hydroxyl group at C15. Conjugated dienes at C9 and C12. No epoxy group at C12/C13.

(3α,4β)-3,4-Dihydroxytrichotheca-9,12-dien-15-yl acetate (CAS 101199-14-8)

(3α,4β)-Trichotheca-9,12-diene-3,4,15-triol (CAS 101199-15-9)

- Molecular Formula : C₁₅H₂₂O₄ .

- Key Features :

- Three hydroxyl groups (C3, C4, C15).

- De-epoxy structure (lacks 12,13-epoxy group).

- Implications : The absence of an epoxy group reduces reactivity and toxicity, as epoxy rings in trichothecenes are critical for binding ribosomes .

4-(Dimethylhydroxysilyl)trichotheca-9,12-diene (CAS 118714-93-5)

Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Epoxy Group | TPSA (Ų) |

|---|---|---|---|---|---|---|

| This compound | ~101199-15-9* | C₁₅H₂₂O₃ | ~262.33 | -OH (C15) | No | ~60.7 |

| (3α,4β)-3,4-Dihydroxytrichotheca-9,12-dien-15-yl acetate | 101199-14-8 | C₁₇H₂₄O₅ | 308.37 | -OH (C3, C4), -OAc (C15) | No | 69.9 |

| (3α,4β)-Trichotheca-9,12-diene-3,4,15-triol | 101199-15-9 | C₁₅H₂₂O₄ | 278.33 | -OH (C3, C4, C15) | No | 69.9 |

| 4-(Dimethylhydroxysilyl)trichotheca-9,12-diene | 118714-93-5 | C₁₇H₂₈O₂Si | 292.49 | -Si(CH₃)₂OH | No | 34.1 |

*Inferred from structurally related compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.